molecular formula C27H27N3O3S2 B2877763 Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate CAS No. 670268-35-6

Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate

Cat. No. B2877763
CAS RN: 670268-35-6
M. Wt: 505.65
InChI Key: SVDROXSFMUXGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with several functional groups. It contains a pyrrole ring, a benzothiolo ring, and a benzoate ester group. The presence of these functional groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or as a building block in materials science .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the benzoate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The pyrrole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques. These properties would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research into the synthesis of heterocyclic systems using related compounds demonstrates significant methodological advancements in organic chemistry. For instance, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of various pyrimidinone derivatives showcases the versatility of these compounds in synthesizing fused heterocyclic systems (R. Toplak et al., 1999). Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlight the application of these compounds in discovering new bioactive molecules (P. P. Deohate et al., 2020).

Electropolymerization and Electrochemical Applications

The development of self-assembled monolayers of aromatic pyrrole derivatives for improving the properties of (co)polymerized poly(pyrrole) layers illustrates the intersection of organic synthesis with materials science. Such research indicates the potential for creating advanced materials with tailored electrochemical properties (Sebastian Schneider et al., 2017).

Biological Activity Evaluation

The pharmacological screening of novel isatin derivatives, including their evaluation for antibacterial, antifungal, and antiviral activities, exemplifies the ongoing search for new therapeutic agents. These studies are crucial for identifying compounds with potential applications in treating various diseases (P. Selvam et al., 2004).

Mechanism of Action

If the compound has biological activity, its mechanism of action could be investigated using a variety of biochemical and biophysical techniques. This might involve studying its interaction with proteins or other biomolecules, or looking at its effects on cells or organisms .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation risk. If it is reactive, it could be a fire or explosion hazard. Information about the compound’s toxicity could be obtained through testing on cells or organisms .

Future Directions

The potential applications of the compound would depend on its properties and reactivity. It might be useful as a starting material for the synthesis of other compounds, or it could have direct applications in areas such as medicine or materials science .

properties

IUPAC Name

methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-15-13-21(16(2)30(15)19-11-9-18(10-12-19)27(32)33-4)22(31)14-34-25-24-20-7-5-6-8-23(20)35-26(24)29-17(3)28-25/h9-13H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDROXSFMUXGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.